6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one
Overview
Description
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one is a complex organic compound that belongs to the class of oxazocine derivatives This compound is characterized by its unique structure, which includes a dibenzo oxazocinone core fused with a chlorophenyl and dinitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one typically involves a multi-step process. One efficient method for constructing oxazocine frameworks is through an N-heterocyclic carbene-catalyzed azabenzoin reaction followed by radical-initiated cascade cyclization . This method features mild conditions, good functional group tolerance, and high yields of products. The reaction proceeds through the sequential NHC-catalyzed azabenzoin reaction and radical-initiated regioselective intramolecular cascade cyclizations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially inhibiting or activating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazocine derivatives with different substituents on the aromatic rings. Examples include:
- 1,5-methanobenzo[f][1,3]oxazocin-6-one
- 6,10-methanopyrido[3,2-f][1,3]oxazocin-5-ones
Uniqueness
6-(4-chlorophenyl)-2,4-dinitro-6,7-dihydro-5H-dibenzo[b,g][1,5]oxazocin-5-one is unique due to its specific combination of chlorophenyl and dinitro substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
11-(4-chlorophenyl)-1,3-dinitro-10H-benzo[b][1,5]benzoxazocin-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O6/c21-13-5-7-14(8-6-13)22-11-12-3-1-2-4-17(12)30-18-10-15(23(26)27)9-16(24(28)29)19(18)20(22)25/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKNNVXGWSBNJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC(=CC(=C3C(=O)N1C4=CC=C(C=C4)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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